molecular formula C15H22ClN3O2S B2495888 4-(2-Chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine CAS No. 2224289-63-6

4-(2-Chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine

Cat. No. B2495888
CAS RN: 2224289-63-6
M. Wt: 343.87
InChI Key: FNSUDKPETNOBQT-UHFFFAOYSA-N
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Description

4-(2-Chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine, commonly known as CSP, is a small molecule that has been extensively studied for its potential use as a therapeutic agent. CSP is a piperazine derivative that has a unique chemical structure, making it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of CSP is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways that are involved in cancer cell growth and proliferation. CSP has been shown to selectively target cancer cells, leaving normal cells unaffected, which is a significant advantage over traditional chemotherapy drugs.
Biochemical and physiological effects:
CSP has been shown to have a significant impact on various biochemical and physiological processes in the body. It has been shown to inhibit the activity of specific enzymes, such as protein kinase C and phospholipase C, which are involved in cancer cell growth and proliferation. CSP has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

One of the significant advantages of CSP is its selectivity for cancer cells, which reduces the risk of side effects associated with traditional chemotherapy drugs. However, CSP's effectiveness may be limited by its poor solubility in water, which can make it challenging to administer in vivo. Additionally, more research is needed to optimize the synthesis method and improve the yield and purity of the final product.

Future Directions

There are several future directions for the study of CSP. One area of research is the development of new synthesis methods that can improve the yield and purity of the final product. Another area of research is the optimization of CSP's chemical structure to enhance its selectivity and effectiveness against cancer cells. Additionally, more research is needed to understand the mechanism of action of CSP and its potential use in combination with other cancer therapies.

Synthesis Methods

The synthesis of CSP involves the reaction of 2-chloro-3-pyridinesulfonamide with 1-cyclopentyl-2-methylpiperazine under specific conditions. The reaction takes place in the presence of a suitable catalyst and solvent, resulting in the formation of CSP. The synthesis method has been optimized to achieve high yields and purity of the final product.

Scientific Research Applications

CSP has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of cancer treatment. CSP has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of new cancer therapies.

properties

IUPAC Name

4-(2-chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22ClN3O2S/c1-12-11-18(9-10-19(12)13-5-2-3-6-13)22(20,21)14-7-4-8-17-15(14)16/h4,7-8,12-13H,2-3,5-6,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSUDKPETNOBQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C2CCCC2)S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Chloropyridin-3-yl)sulfonyl-1-cyclopentyl-2-methylpiperazine

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